molecular formula C24H22N2O2 B3550551 2-phenyl-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide

2-phenyl-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide

Cat. No.: B3550551
M. Wt: 370.4 g/mol
InChI Key: ZZFHINCATWVXOJ-UHFFFAOYSA-N
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Description

“N-[3-(5-Isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide” is a chemical compound with the molecular formula C24H22N2O2 . It is a derivative of benzoxazole, a heterocyclic compound with a fusion of benzene and oxazole .


Synthesis Analysis

The synthesis of benzoxazole derivatives often involves the use of benzoxazolyl aniline as a privileged scaffold . These novel analogs are synthesized in straightforward simple chemistry without any quantitative chromatographic separations in reasonable yields . The amidation of 3-benzoxazolyl aniline with the chloroacetyl functional group has been reported to result in good antimalarial activity .


Molecular Structure Analysis

The molecular structure of “N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide” is characterized by a benzoxazole ring attached to a phenyl group via a nitrogen atom . The benzoxazole ring also has an isopropyl group attached to it .


Chemical Reactions Analysis

Benzoxazole derivatives have been found to exhibit different biological activities . They have been evaluated as potential antimalarial, antileishmanial, antitrypanosomal, and antimicrobial agents . The chloroacetyl functionalization of benzoxazolyl aniline serves as a good early goal for constructing and synthesizing new antimicrobial and antiprotozoal agents .

Future Directions

The future directions in the research of benzoxazole derivatives like “N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide” could involve further exploration of their potential biological activities . There is a global necessity to develop new age chemotherapeutics to battle different forms of diseases like tuberculosis . Therefore, these compounds could be promising candidates for the development of new potential chemotherapy drugs .

Properties

IUPAC Name

2-phenyl-N-[3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c1-16(2)18-11-12-22-21(15-18)26-24(28-22)19-9-6-10-20(14-19)25-23(27)13-17-7-4-3-5-8-17/h3-12,14-16H,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFHINCATWVXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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